Tetrabutylammonium octachlorodirhenate(III)

Catalog No.
S1506237
CAS No.
14023-10-0
M.F
C32H72Cl8N2Re2
M. Wt
1141 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium octachlorodirhenate(III)

CAS Number

14023-10-0

Product Name

Tetrabutylammonium octachlorodirhenate(III)

IUPAC Name

tetrabutylazanium;tetrachlororhenium(1-)

Molecular Formula

C32H72Cl8N2Re2

Molecular Weight

1141 g/mol

InChI

InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8

InChI Key

DSDHKKNVLJDBNO-UHFFFAOYSA-F

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].[Cl-].Cl[Re](Cl)Cl.Cl[Re](Cl)Cl

The exact mass of the compound Tetrabutylammonium octachlorodirhenate(III) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium octachlorodirhenate(III), (n-Bu4N)2[Re2Cl8], is a key organometallic compound recognized as a foundational, organically soluble source of the octachlorodirhenate(III) anion, [Re2Cl8]2-. This anion is historically significant as the first molecule identified to possess a metal-metal quadruple bond. The presence of the large tetrabutylammonium cations confers excellent solubility in polar organic solvents, a critical property that enables its use as a versatile precursor in a wide range of non-aqueous synthetic and electrochemical applications.

Substituting Tetrabutylammonium octachlorodirhenate(III) with seemingly related compounds introduces significant processability and reactivity challenges. The most common alternative, Potassium octachlorodirhenate(III) (K2[Re2Cl8]), is insoluble in the polar organic solvents required for homogeneous reaction chemistry, effectively preventing its use in most non-aqueous syntheses. Using a more fundamental precursor like Tetrabutylammonium perrhenate ((n-Bu4N)ReO4) is not a direct substitute, as it requires a complex, multi-step reductive coupling to form the [Re2Cl8]2- core, a process which (n-Bu4N)2[Re2Cl8] conveniently bypasses. This makes the target compound the most direct and efficient choice for introducing the intact [Re2Cl8]2- anion into organic media.

High Organic Solvent Solubility for Homogeneous Reaction Control

The tetrabutylammonium (TBA) cation confers excellent solubility in polar organic solvents, a critical differentiator from its inorganic salt analogs. While specific quantitative data is sparse, it is well-established that (n-Bu4N)2[Re2Cl8] readily dissolves in solvents like dichloromethane (CH2Cl2) and acetonitrile (CH3CN), whereas salts like K2[Re2Cl8] are effectively insoluble in these media. This solubility is essential for conducting solution-phase reactions such as ligand substitutions and for characterization by techniques like solution NMR, UV-Vis spectroscopy, and electrochemistry.

Evidence DimensionSolubility in Polar Organic Solvents (e.g., CH2Cl2, CH3CN)
Target Compound DataGood to high solubility
Comparator Or BaselineK2[Re2Cl8]: Sparingly soluble to insoluble
Quantified DifferenceQualitatively significant; enables solution-phase chemistry
ConditionsStandard laboratory temperature and pressure

This solubility enables a vast range of homogeneous reactions and analytical methods that are impossible to perform with insoluble inorganic salts.

Direct Precursor for High-Yield Synthesis of Dirhenium Complexes

This compound provides direct, one-step access to the [Re2Cl8]2- anion for subsequent reactions, such as salt metathesis with phosphine or amidinate ligands. This contrasts sharply with building the dirhenium core from a Re(VII) precursor like (n-Bu4N)ReO4, which requires a controlled, often lower-yielding, reductive dimerization process. Using (n-Bu4N)2[Re2Cl8] as the starting material simplifies synthetic procedures, improves reproducibility, and provides higher yields for a range of derivative complexes.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect, single-step precursor for ligand substitution
Comparator Or Baseline(n-Bu4N)ReO4: Requires multi-step reductive coupling to form the Re-Re bond
Quantified DifferenceSignificant reduction in synthetic steps and improved yields
ConditionsStandard non-aqueous solution-phase synthesis

It streamlines the synthesis of complex dirhenium molecules, saving time, reducing side products, and improving overall process efficiency.

Defined and Accessible Redox Chemistry in Non-Aqueous Electrolytes

The solubility of (n-Bu4N)2[Re2Cl8] in organic solvents containing supporting electrolytes like n-Bu4NPF6 allows for the direct study of its redox properties via cyclic voltammetry. The one-electron reduction of the [Re2Cl8]2- anion to [Re2Cl8]3- is a well-characterized, reversible process. For example, in a dichloromethane solution, a derivative complex, Re2Cl6(dppf), shows a reduction potential at E1/2 = -0.03 V vs Ag/AgCl. This level of electrochemical characterization is not possible with insoluble salts like K2[Re2Cl8], making the tetrabutylammonium salt essential for applications requiring predictable redox behavior.

Evidence DimensionElectrochemical Accessibility
Target Compound DataWell-defined, reversible redox couples measurable in organic electrolytes.
Comparator Or BaselineK2[Re2Cl8]: Not measurable in common non-aqueous electrochemical systems due to insolubility.
Quantified DifferenceEnables electrochemical analysis and application
ConditionsCyclic voltammetry in 0.1 M n-Bu4NPF6/CH2Cl2 solution

This property is critical for the design and fabrication of redox-active molecular materials, sensors, and components for molecular electronics.

Core Building Block for Novel Dirhenium Coordination Compounds

As a highly soluble and reactive source of the [Re2Cl8]2- anion, this compound is the preferred starting material for synthesizing a wide array of dirhenium complexes with tailored electronic and steric properties through ligand substitution reactions in organic solvents.

Precursor for Redox-Active Molecular Materials and Films

The well-defined electrochemical behavior and solubility in organic media make this compound suitable for developing new materials for molecular electronics, where the reversible redox couple of the dirhenium core can be exploited.

Model Compound for Fundamental Bonding and Spectroscopic Studies

Its solubility allows for detailed investigation of the Re-Re quadruple bond's properties through solution-based techniques like UV-Vis and NMR spectroscopy, providing a clean, well-behaved system for fundamental research into metal-metal bonding.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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